molecular formula C16H21N7O3 B2396677 {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine CAS No. 578699-75-9

{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine

Cat. No.: B2396677
CAS No.: 578699-75-9
M. Wt: 359.39
InChI Key: NJKQJBPJFXNZFN-UHFFFAOYSA-N
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Description

{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine is a complex organic compound characterized by its unique structure, which includes an amino group, a nitro group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrimidine derivative followed by amination and subsequent coupling with a morpholine derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with anticancer properties.

    Zwitterions: Molecules with both positive and negative charges, such as amino acids in their zwitterionic form.

Uniqueness

What sets {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-N-(2-morpholin-4-ylethyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O3/c17-14-13(23(24)25)15(19-12-4-2-1-3-5-12)21-16(20-14)18-6-7-22-8-10-26-11-9-22/h1-5H,6-11H2,(H4,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKQJBPJFXNZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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